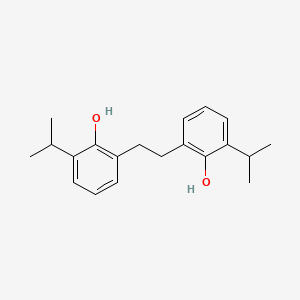
Phenol, 2,2'-(1,2-ethanediyl)bis[6-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,2’-(1,2-ethanediyl)bis[6-(1-methylethyl)-] is an organic compound with the molecular formula C14H14O2. It is a type of bisphenol, which is a class of chemical compounds with two hydroxyphenyl functionalities. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 2,2’-(1,2-ethanediyl)bis[6-(1-methylethyl)-] can be synthesized through several methods. One common method involves the reaction of phenol with acetone in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where phenol and acetone are combined in the presence of an acid catalyst. The reaction mixture is then subjected to purification processes to isolate the desired product. The industrial production methods are designed to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Phenol, 2,2’-(1,2-ethanediyl)bis[6-(1-methylethyl)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
科学的研究の応用
Phenol, 2,2’-(1,2-ethanediyl)bis[6-(1-methylethyl)-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and resins.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of high-performance materials and coatings.
作用機序
The mechanism of action of Phenol, 2,2’-(1,2-ethanediyl)bis[6-(1-methylethyl)-] involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
- Phenol, 2,2’-(1,2-ethanediyl)bis-
- Phenol, 2,6-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 2,2’-(1,2-ethanediyl)bis[6-(1-methylethyl)-] is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
650601-20-0 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
2-[2-(2-hydroxy-3-propan-2-ylphenyl)ethyl]-6-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O2/c1-13(2)17-9-5-7-15(19(17)21)11-12-16-8-6-10-18(14(3)4)20(16)22/h5-10,13-14,21-22H,11-12H2,1-4H3 |
InChIキー |
GTOKDQVDYYGCGX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1O)CCC2=C(C(=CC=C2)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


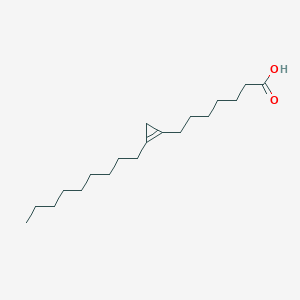
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
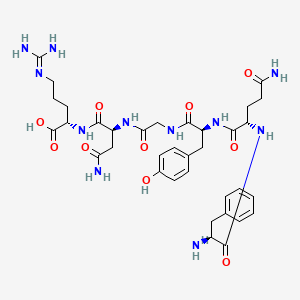
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
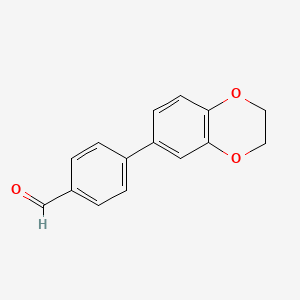
![5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12609654.png)
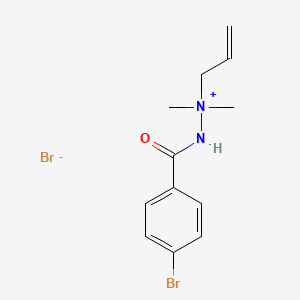
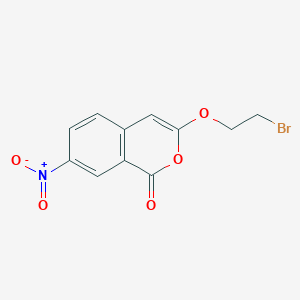
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate](/img/structure/B12609663.png)
![Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12609687.png)
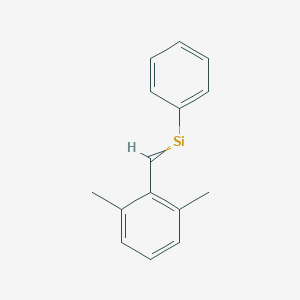
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
![5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609694.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclopropyl]-2-methylbenzamide](/img/structure/B12609696.png)
